

An In-depth Technical Guide to 2-Aminoethyl Hydrogen Sulfate

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Compound of Interest

Compound Name: 2-Aminoethyl hydrogen sulfate

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Chemical Structure and Identification

2-Aminoethyl hydrogen sulfate, a vital intermediate in various chemical syntheses and a compound of interest in neuropharmacology, is structurally characterized by an ethylamine backbone with a sulfate group esterified to the hydroxyl terminus.

Table 1: Chemical Identifiers[\[1\]](#)

Identifier	Value
IUPAC Name	2-aminoethyl hydrogen sulfate
CAS Number	926-39-6
Molecular Formula	C ₂ H ₇ NO ₄ S
SMILES	C(COS(=O)(=O)O)N
InChI Key	WSYUEVRAMDSJKL-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	141.15 g/mol	[1]
Appearance	White to slightly beige crystalline powder	[2]
Melting Point	277 °C (decomposes)	
Solubility	Soluble in water	[3]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Aminoethyl hydrogen sulfate** provides characteristic signals corresponding to the two methylene groups of the ethyl chain. The protons closer to the electron-withdrawing sulfate group are expected to be deshielded and appear at a higher chemical shift compared to the protons adjacent to the amino group.

Table 3: ¹H NMR Spectral Data[\[4\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
~4.25	Triplet	-CH ₂ -O-
~3.32	Triplet	-CH ₂ -N-

Infrared (IR) Spectroscopy

The IR spectrum of **2-Aminoethyl hydrogen sulfate** displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands[\[2\]](#)

Wavenumber (cm ⁻¹)	Functional Group
~3200-3400	N-H stretch (amine)
~2850-2950	C-H stretch (alkane)
~1600	N-H bend (amine)
~1210	S=O stretch (sulfate)
~1050	C-O stretch (ester)

Mass Spectrometry

The mass spectrum of **2-Aminoethyl hydrogen sulfate** will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the sulfate group (SO₃, 80 Da) or cleavage of the ethyl chain.[5]

Experimental Protocols

Synthesis of 2-Aminoethyl Hydrogen Sulfate[6]

This protocol describes the synthesis of **2-Aminoethyl hydrogen sulfate** from ethanolamine and sulfuric acid.

Materials:

- Ethanolamine
- Concentrated Sulfuric Acid (98%)
- Toluene
- Tetrabutylammonium bromide (TBAB)
- Ethanol
- Three-necked flask
- Constant pressure dropping funnel

- Thermometer
- Magnetic stirrer
- Oil-water separator
- Reflux condenser
- Filtration apparatus

Procedure:

- To a three-necked flask containing 400 mL of toluene, add 100 mL of ethanolamine and 100 mg of TBAB.
- While stirring, slowly add 1.1 equivalents of 98% concentrated sulfuric acid to the mixture, ensuring the temperature remains below 40°C. The addition should be completed within one hour.
- Continue stirring for an additional 30 minutes at the same temperature.
- Set up the apparatus for reflux with an oil-water separator. Heat the reaction mixture to 110°C and reflux for approximately one hour, or until water is no longer collected in the separator.
- Cool the reaction mixture to below 30°C.
- Filter the precipitated solid and wash the filter cake with ethanol.
- Dry the resulting white solid to obtain **2-Aminoethyl hydrogen sulfate**.

Analysis by High-Performance Liquid Chromatography (HPLC)[7]

This protocol outlines a general procedure for the analysis of **2-Aminoethyl hydrogen sulfate** in biological fluids.

Instrumentation:

- HPLC system with a UV or fluorescence detector
- Cation-exchange column (e.g., Durrum cation-exchange column)

Reagents:

- Citrate buffer (0.05 M, pH 2.6) containing 0.15 N Na⁺
- Fluorescamine solution (for post-column derivatization if using a fluorescence detector)

Sample Preparation:

- Deproteinize plasma samples or acidify urine samples.
- Perform a clean-up step using ion-exchange columns (e.g., Dowex 1-X4 and Dowex 50W-X8).
- Elute the analyte with water.

Chromatographic Conditions:

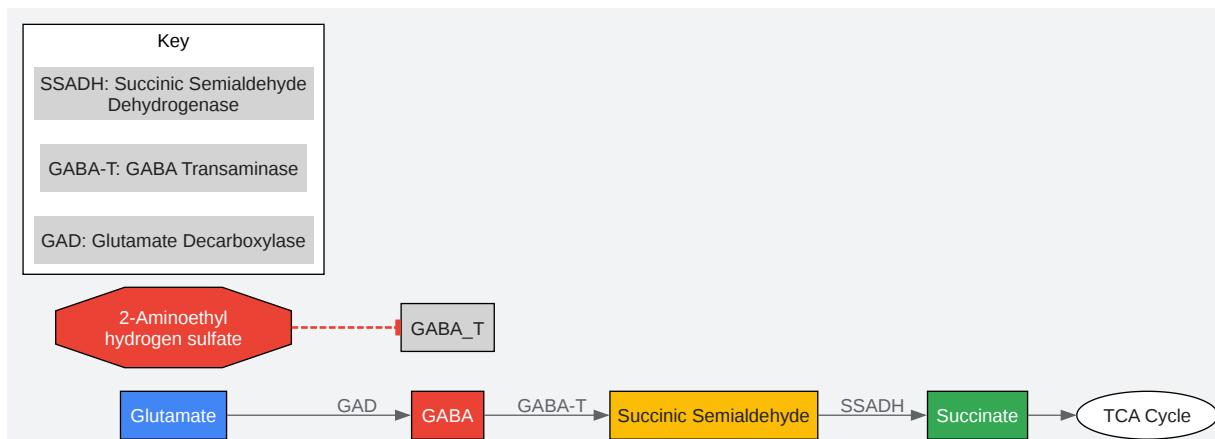
- Mobile Phase: 0.05 M citrate buffer (pH 2.6) with 0.15 N Na⁺
- Flow Rate: To be optimized for the specific column and system.
- Detection: UV detection at a suitable wavelength or fluorescence detection following post-column derivatization with fluorescamine.

Biological Significance and Signaling Pathway

2-Aminoethyl hydrogen sulfate is a known inhibitor of the enzyme GABA transaminase (GABA-T).^{[6][7]} GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, **2-Aminoethyl hydrogen sulfate** prevents the degradation of GABA, leading to an increase in its concentration in the brain. This mechanism is of significant interest in the development of treatments for neurological disorders such as epilepsy.^[8]

GABA Metabolism Pathway and Inhibition

The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA, and indicates the point of inhibition by **2-Aminoethyl hydrogen sulfate**.

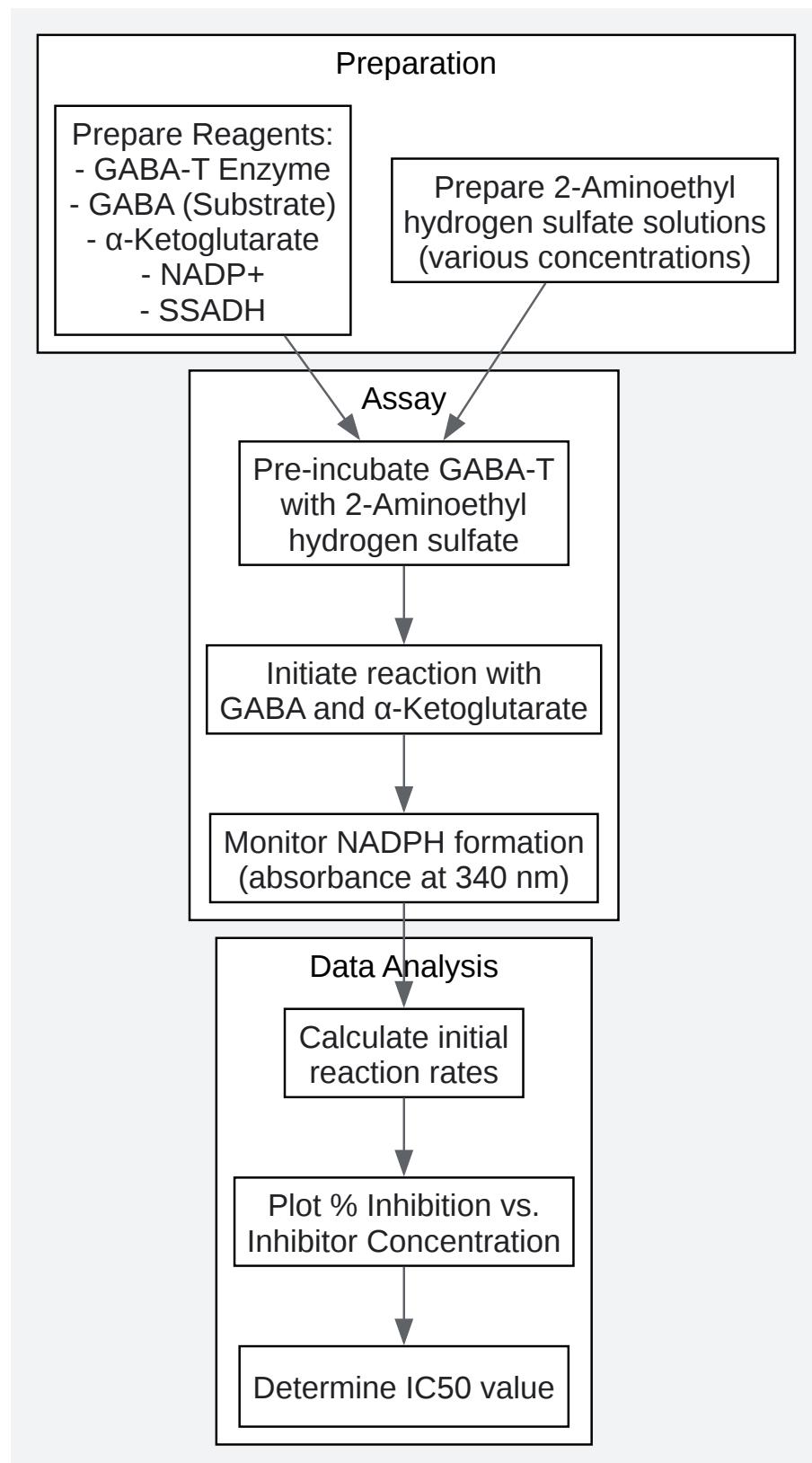


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GABA Metabolism and Inhibition by **2-Aminoethyl hydrogen sulfate**

Experimental Workflow for GABA-T Inhibition Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of **2-Aminoethyl hydrogen sulfate** on GABA transaminase.

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Workflow for GABA-T Inhibition Assay

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